Cas no 288154-66-5 (Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate)

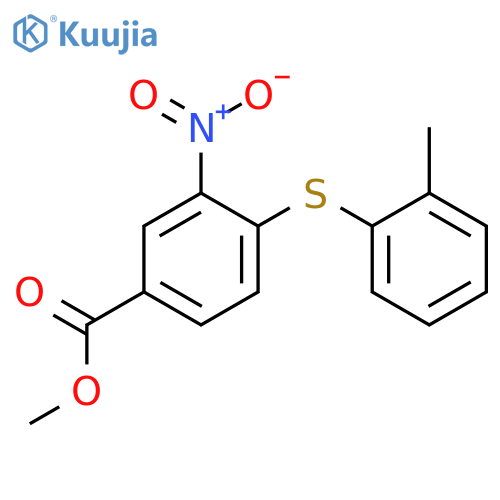

288154-66-5 structure

商品名:Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate

CAS番号:288154-66-5

MF:C15H13NO4S

メガワット:303.33302283287

MDL:MFCD01209782

CID:3055114

PubChem ID:720680

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-4-o-tolylsulfanyl-benzoic acid methyl ester

- methyl 4-[(2-methylphenyl)sulfanyl]-3-nitrobenzoate

- 288154-66-5

- Methyl 3-nitro-4-(o-tolylthio)benzoate

- METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE

- methyl 4-(2-methylphenyl)sulfanyl-3-nitrobenzoate

- AKOS003238895

- DTXSID201244895

- CS-0323796

- methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

- ALBB-025170

- Methyl3-nitro-4-(o-tolylthio)benzoate

- 657-157-9

- benzoic acid, 4-[(2-methylphenyl)thio]-3-nitro-, methyl ester

- LS-08386

- MFCD01209782

- H34952

- Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate

-

- MDL: MFCD01209782

- インチ: InChI=1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3

- InChIKey: JYUIGHULZMFAPH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 303.05652907Da

- どういたいしつりょう: 303.05652907Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 97.4Ų

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M131545-500mg |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | 500mg |

$ 195.00 | 2022-06-04 | ||

| TRC | M131545-2000mg |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | 2g |

$ 505.00 | 2022-06-04 | ||

| Crysdot LLC | CD12088262-5g |

Methyl 3-nitro-4-(o-tolylthio)benzoate |

288154-66-5 | 95+% | 5g |

$306 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394466-5g |

Methyl 3-nitro-4-(o-tolylthio)benzoate |

288154-66-5 | 95+% | 5g |

¥3830.00 | 2024-05-20 | |

| abcr | AB415244-500 mg |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | 500MG |

€151.00 | 2022-06-02 | ||

| abcr | AB415244-5 g |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | 5g |

€368.40 | 2022-06-02 | ||

| abcr | AB415244-1 g |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | 1g |

€165.60 | 2022-06-02 | ||

| abcr | AB415244-1g |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate; . |

288154-66-5 | 1g |

€173.00 | 2024-04-17 | ||

| abcr | AB415244-500mg |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate; . |

288154-66-5 | 500mg |

€157.00 | 2024-04-17 | ||

| A2B Chem LLC | AI46571-500mg |

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate |

288154-66-5 | >95% | 500mg |

$370.00 | 2024-04-20 |

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

288154-66-5 (Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:288154-66-5)Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate

清らかである:99%

はかる:5g

価格 ($):278.0